
3-cyano-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-cyano-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide" is a heterocyclic molecule that incorporates several functional groups and structural motifs, including a cyano group, a benzamide moiety, and furan and thiophene rings. These structural elements suggest that the compound could have interesting chemical properties and potential applications in various fields such as materials science, pharmaceuticals, and chemical sensing.
Synthesis Analysis
The synthesis of related benzamide derivatives, as described in the first paper, involves direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Although the specific synthesis of "3-cyano-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide" is not detailed, similar synthetic strategies could be employed, such as the use of acylation reactions with appropriate furan and thiophene-containing starting materials. The second paper discusses the synthesis of a heterocyclic core that is modified by the attachment of alkyl chains, which could be a relevant technique for modifying the solubility of similar compounds .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray single crystallography, as mentioned in the first paper . This technique would allow for the determination of the precise three-dimensional arrangement of atoms within the compound, which is crucial for understanding its reactivity and interactions with other molecules. The presence of the cyano group and the heterocyclic rings in the compound of interest suggests potential for interesting electronic properties and intermolecular interactions.
Chemical Reactions Analysis
The first paper indicates that certain benzamide derivatives can exhibit colorimetric sensing behavior, which is a chemical reaction where a color change is indicative of the presence of a specific analyte—in this case, fluoride anions . This suggests that "3-cyano-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide" could potentially be explored for similar sensing applications. The third paper provides insight into reactions involving related compounds, where enaminonitriles undergo reactions with cyanoacetate and malononitrile to form various products . These reactions could be relevant to the compound , particularly in the context of synthesizing new derivatives or probing its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups and heterocyclic structure. The cyano group could contribute to the compound's dipole moment and its ability to engage in nitrile-specific interactions. The heterocyclic rings could impart aromaticity and influence the compound's electronic properties. The benzamide moiety could affect the compound's hydrogen bonding capability, solubility, and melting point. While the papers provided do not directly discuss the physical and chemical properties of "3-cyano-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide," they do offer insights into the properties of structurally related compounds . For instance, the first paper discusses the solid-state properties and hydrogen bonding interactions of benzamide derivatives , which could be extrapolated to the compound of interest.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Heterocyclic Compounds
Research in the area of heterocyclic chemistry has demonstrated the synthesis of compounds with structural similarities to 3-cyano-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide, showcasing their potential in creating a variety of heterocyclic compounds. For instance, studies have focused on the synthesis, characterization, and evaluation of Schiff bases and their antimicrobial activity, where compounds like 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes are synthesized using reactions that could be analogous to those involving the target compound (Arora, Saravanan, Mohan, & Bhattacharjee, 2013). These methodologies could potentially be applied to the synthesis and functionalization of the target compound, indicating its versatility in producing materials with antimicrobial properties.
Potential in Materials Science
Further, the synthetic strategies involving cyano and furan functionalities, as described in studies on the microwave-assisted tandem reaction of cyanopropargylic alcohols with thiophene-2-carboxylic acids to afford furan derivatives (Mal’kina, Volostnykh, Stepanov, Ushakov, Petrushenko, & Trofimov, 2013), suggest the potential use of the target compound in materials science. These compounds can be transformed into various heterocyclic structures, which are of interest for their electronic and photophysical properties, making them relevant for applications in organic electronics and dye-sensitized solar cells.
Anticancer Activity
The synthesis and biological evaluation of related compounds, such as derivatives of furan and thiophene with potential anticancer activity, offer insights into the application of 3-cyano-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide in pharmaceutical research. Derivatives like 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide have been prepared and tested for their anticancer activity, indicating that structurally similar compounds could exhibit promising biological activities (Horishny, Arshad, & Matiychuk, 2021). This suggests a potential avenue for the application of the target compound in the development of new anticancer agents.
Propiedades
IUPAC Name |
3-cyano-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c19-10-14-3-1-4-16(9-14)18(21)20(11-15-6-7-22-13-15)12-17-5-2-8-23-17/h1-9,13H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEWZZCPZOBVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2512038.png)
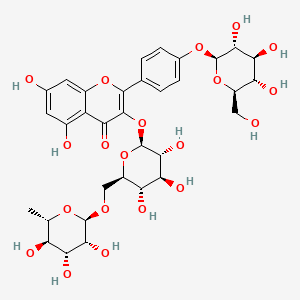
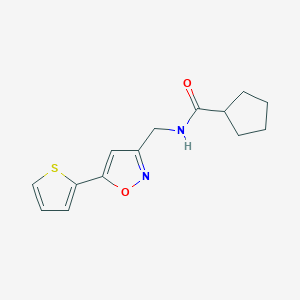
![1-[(5-Bromopyrazin-2-yl)methyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2512045.png)

![4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2512047.png)
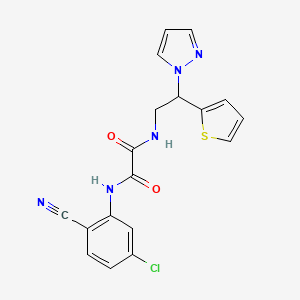
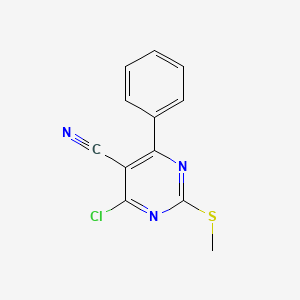


![8-(2-Chloroethyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2512056.png)

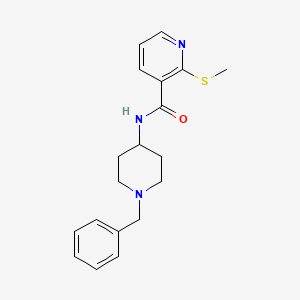
![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512061.png)